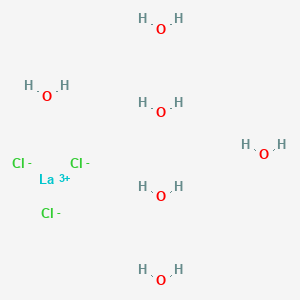

Lanthanum chloride (LaCl3), hexahydrate

Overview

Description

Lanthanum chloride (LaCl3) is an inorganic halide that exhibits good ionic conductivity and unique optical properties . It is a white solid that is highly soluble in water and alcohols . The hexahydrate form is a white triclinic crystal .

Synthesis Analysis

Anhydrous lanthanum (III) chloride can be produced by the ammonium chloride route . In the first step, lanthanum oxide is heated with ammonium chloride to produce the ammonium salt of the pentachloride . In the second step, the ammonium chloride salt is converted to the trichlorides by heating in a vacuum at 350-400 °C .Molecular Structure Analysis

The molecular structure of lanthanum chloride is diverse. For instance, the lanthanide (III) chloride, LaCl3, contains vertex linked LaCl9-capped antiprisms . The coordination geometry around the central lanthanum ion is a distorted pentagonal bipyramid .Chemical Reactions Analysis

Lanthanum chloride compounds undergo various chemical reactions, including anion exchange reactions , substitution reactions to replace nitrato groups with chloride ions , and reactions with organic ligands to form coordination polymers . These reactions often result in the formation of new structures with different coordination environments and properties.Physical And Chemical Properties Analysis

The anhydrous chloride is a white hexagonal crystal; hygroscopic; density 3.84 g/cm3; melts at 850°C; soluble in water . The hexahydrate is a white triclinic crystal; decomposes at 91°C; soluble in water and ethanol .Scientific Research Applications

Catalysis in Organic Synthesis

Lanthanum (III) chloride hexahydrate: acts as a mild Lewis acid catalyst in organic synthesis. It is particularly useful for reactions such as the Knoevenagel condensation, where it facilitates the formation of carbon-carbon bonds . Its catalytic properties also extend to the solvent-free preparation of substituted alkenes and the synthesis of 3,4-dihydropyrimidin-2(1H)-ones .

Water Treatment

This compound finds application in water treatment processes. It can be used to synthesize Fe–La composite (hydr)oxides which are effective in arsenic removal from water . The high affinity of lanthanum ions for phosphate also makes it suitable for use in reducing phosphate levels in water bodies, thereby controlling algal blooms.

Biochemical Research

In biochemical research, Lanthanum chloride hexahydrate is used to block the activity of divalent cation channels, mainly calcium channels . This is crucial in studies of cellular processes where calcium plays a significant role, such as muscle contraction and neurotransmitter release.

Scintillator Material

When doped with cerium, Lanthanum (III) chloride hexahydrate serves as a scintillator material . Scintillators are important in radiation detection as they emit light when excited by ionizing radiation, making them essential components of gamma detectors.

Nanomaterials Synthesis

Lanthanum (III) chloride hexahydrate is a precursor in the synthesis of various La-based nanostructures . These nanostructures have numerous applications, including in electronics, photonics, and as catalysts in various chemical reactions.

High-Temperature Ceramics

The compound is used to fabricate lanthanum hexaboride (LaB6) powders, which are materials for ultra-high-temperature ceramics . LaB6 ceramics are known for their high melting points and are used in applications that require materials to withstand extreme temperatures.

Mechanism of Action

Target of Action

Lanthanum chloride, also known as Lanthanum (III) chloride hexahydrate, primarily targets divalent cation channels , mainly calcium channels . These channels play a crucial role in various physiological processes, including muscle contraction, neurotransmitter release, and cell growth.

Mode of Action

Lanthanum chloride interacts with its targets by blocking the activity of divalent cation channels . This interaction results in the inhibition of calcium influx into cells, thereby affecting cellular processes that depend on calcium signaling.

Biochemical Pathways

The blocking of calcium channels by Lanthanum chloride can affect several biochemical pathways. For instance, it can impact muscle contraction and neurotransmitter release, which are calcium-dependent processes. Additionally, Lanthanum chloride can function as a mild Lewis acid for converting aldehydes to acetals in organic synthesis .

Pharmacokinetics

Lanthanum chloride is a highly water-soluble crystalline solid , which suggests that it can be readily absorbed and distributed in the body.

Result of Action

The molecular and cellular effects of Lanthanum chloride’s action depend on its specific use. For instance, in biochemical research, the blocking of calcium channels can alter calcium-dependent cellular processes . In organic synthesis, its function as a mild Lewis acid can facilitate the conversion of aldehydes to acetals .

Action Environment

The action, efficacy, and stability of Lanthanum chloride can be influenced by various environmental factors. For example, its solubility in water and alcohols suggests that its action can be affected by the hydration state of the environment. Furthermore, its use in different applications, such as biochemical research and organic synthesis, may require specific environmental conditions for optimal efficacy and stability.

Safety and Hazards

properties

IUPAC Name |

lanthanum(3+);trichloride;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.La.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWDUIOHBERXKIX-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[La+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H12LaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10099-58-8 (Parent) | |

| Record name | Lanthanum chloride hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017272456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

353.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lanthanum chloride (LaCl3), hexahydrate | |

CAS RN |

17272-45-6 | |

| Record name | Lanthanum chloride hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017272456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanthanum chloride (LaCl3), hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LANTHANUM CHLORIDE HEXAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J60W6H0LIB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.